Cas no 279255-90-2 (tert-butyl 5-(hydroxymethyl)indole-1-carboxylate)

Tert-butyl 5-(hydroxymethyl)indole-1-carboxylate is a versatile indole derivative used as a key intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable for multi-step synthetic routes. The hydroxymethyl substituent at the 5-position provides a reactive handle for further functionalization, enabling the introduction of diverse pharmacophores or linkers. This compound is particularly useful in the synthesis of indole-based scaffolds for drug discovery, offering compatibility with a range of reaction conditions. Its well-defined structure and purity ensure reproducibility in research applications.
tert-butyl 5-(hydroxymethyl)indole-1-carboxylate structure
279255-90-2 structure
Product Name:tert-butyl 5-(hydroxymethyl)indole-1-carboxylate
CAS No:279255-90-2
MF:C14H17NO3
MW:247.289684057236
MDL:MFCD09834884
CID:1073504
PubChem ID:21865484
Update Time:2025-06-09

tert-butyl 5-(hydroxymethyl)indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
    • (N-tert-butoxycarbonyl)indole-5-methanol
    • 1-(t-butyloxycarbonyl)-5-hydroxymethylindole
    • 1-Boc-5-(hydroxymethyl)-1H-Indole
    • 1-Boc-5-hydroxymethylindole
    • 5-hydroxymethylindole-1-carbamic acid tert-butyl ester
    • 5-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • N-tert-butoxycarbonylindol-5-yl methanol
    • AK173387
    • 1H-Indole-1-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • tert-butyl 5-(hydroxymethyl)indole-1-carboxylate
    • XIMLBZMOOXHPJQ-UHFFFAOYSA-N
    • FCH1627022
    • OR305230
    • 1-(t-Butyloxycarbo
    • DS-8491
    • 279255-90-2
    • SB36353
    • MFCD09834884
    • SY085395
    • 1-Boc-1H-indol-5-ylmethanol
    • DB-110469
    • AKOS015959844
    • (1-Boc-5-indolyl)methanol
    • F18244
    • DTXSID30619068
    • ALBB-016771
    • A876834
    • tert-butyl5-(hydroxymethyl)-1H-indole-1-carboxylate
    • SCHEMBL1057433
    • MDL: MFCD09834884
    • Inchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-8,16H,9H2,1-3H3
    • InChI Key: XIMLBZMOOXHPJQ-UHFFFAOYSA-N
    • SMILES: O(C(N1C=CC2C=C(CO)C=CC1=2)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 247.12100
  • Monoisotopic Mass: 247.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.5
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 396.0±34.0 °C at 760 mmHg
  • Flash Point: 193.3±25.7 °C
  • PSA: 51.46000
  • LogP: 2.91680
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

tert-butyl 5-(hydroxymethyl)indole-1-carboxylate Security Information

tert-butyl 5-(hydroxymethyl)indole-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl 5-(hydroxymethyl)indole-1-carboxylate Production Method

tert-butyl 5-(hydroxymethyl)indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:279255-90-2)tert-butyl 5-(hydroxymethyl)indole-1-carboxylate
Order Number:A876834
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:51
Price ($):218.0/1088.0
Email:sales@amadischem.com

Additional information on tert-butyl 5-(hydroxymethyl)indole-1-carboxylate

Introduction to Tert-butyl 5-(hydroxymethyl)indole-1-carboxylate (CAS No. 279255-90-2)

Tert-butyl 5-(hydroxymethyl)indole-1-carboxylate, a compound with the chemical formula C₁₃H₁₃NO₃, is a derivative of indole that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound is characterized by its tert-butyl group and a hydroxymethyl substituent on the indole ring, which contribute to its unique chemical properties and potential biological activities. The CAS number 279255-90-2 uniquely identifies this molecule in scientific literature and databases, facilitating its study and application in various research domains.

The tert-butyl 5-(hydroxymethyl)indole-1-carboxylate structure is of particular interest due to its potential role as a precursor or intermediate in the synthesis of more complex molecules. Indole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the hydroxymethyl group in this compound suggests that it may exhibit additional reactivity compared to other indole derivatives, making it a valuable candidate for further investigation.

In recent years, there has been a growing interest in indole-based compounds for their therapeutic potential. Researchers have been exploring various modifications of the indole core to enhance its pharmacological properties. The tert-butyl 5-(hydroxymethyl)indole-1-carboxylate molecule represents an interesting modification strategy, where the introduction of both a bulky tert-butyl group and a hydroxymethyl side chain could influence its solubility, metabolic stability, and binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential application in drug discovery. The indole scaffold is a common motif in many pharmacologically active agents, and modifications to this core structure can lead to novel compounds with improved efficacy and reduced side effects. The tert-butyl 5-(hydroxymethyl)indole-1-carboxylate derivative has been studied in the context of developing new therapeutic agents for various diseases. For instance, preliminary studies have suggested that it may possess inhibitory activity against certain enzymes and receptors involved in cancer progression.

The synthesis of tert-butyl 5-(hydroxymethyl)indole-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted indole derivatives and formates or aldehydes, followed by protection-deprotection steps to introduce the desired functional groups. The tert-butyl group is typically introduced via an esterification reaction or by reacting the indole carboxylic acid with tert-butanol under acidic conditions.

Recent advances in synthetic chemistry have enabled more efficient and scalable production methods for complex organic molecules like tert-butyl 5-(hydroxymethyl)indole-1-carboxylate. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields, making it more feasible to produce this compound on a larger scale for research purposes. These advancements are particularly important for drug discovery programs that require large quantities of intermediates for testing.

The biological activity of tert-butyl 5-(hydroxymethyl)indole-1-carboxylate has been explored in several preclinical studies. These investigations have focused on understanding how structural modifications affect the compound's interaction with biological targets such as enzymes and receptors. For example, researchers have examined its potential as an inhibitor of kinases and other enzymes implicated in cancer cell proliferation. The presence of both the tert-butyl group and the hydroxymethyl side chain appears to modulate its binding affinity and selectivity towards these targets.

One notable study published in a leading pharmaceutical journal demonstrated that tert-butyl 5-(hydroxymethyl)indole-1-carboxylate exhibits inhibitory activity against certain tyrosine kinases at concentrations comparable to those observed with known therapeutic agents. This finding suggests that it may serve as a lead compound for further development into a novel anticancer drug. Additionally, the compound's ability to cross cell membranes due to its lipophilic nature enhances its potential as an oral therapeutic agent.

Another area of interest is the compound's potential role in treating inflammatory diseases. Indole derivatives have been shown to modulate inflammatory pathways by interacting with nuclear receptors such as aryl hydrocarbon receptor (AhR). The structural features of tert-butyl 5-(hydroxymethyl)indole-1-carboxylate, particularly the hydroxymethyl group, may enable it to interact with AhR or other inflammatory mediators differently than other indole-based compounds. This could lead to new therapeutic strategies for conditions like rheumatoid arthritis or inflammatory bowel disease.

The pharmacokinetic properties of tert-butyl 5-(hydroxymethyl)indole-1-carboxylate are also subjects of ongoing research. Understanding how quickly the body absorbs, distributes, metabolizes, and excretes this compound is crucial for determining its suitability as a drug candidate. Preliminary pharmacokinetic studies suggest that it has moderate bioavailability and undergoes metabolism via cytochrome P450 enzymes commonly found in liver microsomes. This information is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.

In conclusion, tert-butyl 5-(hydroxymethyl)indole-1-carboxylate (CAS No. 279255-90-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into new therapeutic agents targeting various diseases such as cancer and inflammatory disorders. Advances in synthetic chemistry have made it more feasible to produce this compound on scales suitable for extensive research, while ongoing studies continue to elucidate its biological activity and pharmacokinetic properties.

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Amadis Chemical Company Limited
(CAS:279255-90-2)tert-butyl 5-(hydroxymethyl)indole-1-carboxylate
A876834
Purity:99%/99%
Quantity:1g/5g
Price ($):218.0/1088.0
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